2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

Catalog No.
S13597522
CAS No.
M.F
C10H17BrO
M. Wt
233.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2...

Product Name

2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

IUPAC Name

2-(bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

InChI

InChI=1S/C10H17BrO/c1-9(2)7-3-4-8(5-7)10(9,12)6-11/h7-8,12H,3-6H2,1-2H3

InChI Key

KQUDWLMAJPEUNU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1(CBr)O)C

2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic organic compound characterized by its unique structure, which includes a bromomethyl group and a hydroxyl group attached to a bicyclo[2.2.1]heptane framework. The compound's molecular formula is C10H15BrC_{10}H_{15}Br, and it features a bicyclic system that contributes to its distinct physical and chemical properties. This compound is of interest in both synthetic organic chemistry and medicinal chemistry due to its potential applications and biological activities.

The chemical reactivity of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can be explored through various transformations:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine atom, leading to the formation of new functional groups.
  • Alcohol Reactions: The hydroxyl group can participate in dehydration reactions, forming alkenes or ethers under acidic conditions.
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions highlight the compound's versatility in synthetic pathways.

The synthesis of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available bicyclo[2.2.1]heptane derivatives.
  • Bromomethylation: A bromomethyl group is introduced using brominating agents such as N-bromosuccinimide in suitable solvents like acetonitrile.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through various methods, including oxidation of an alcohol precursor or direct hydroxylation of a suitable substrate.

These methods allow for the efficient production of the target compound while maintaining yield and purity.

2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs with specific biological activities.
  • Material Science: Its unique structure may contribute to the development of novel materials with tailored properties.

Several compounds share structural characteristics with 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol:

Compound NameStructure TypeNotable Features
3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo(2.2.1)heptan-2-oneBicyclicContains two bromine substituents
3-Methylbicyclo[2.2.1]heptan-2-olBicyclicLacks halogen substituents; serves as a simpler analog
7-Bromo-3-methylbicyclo[2.2.1]heptan-2-oneBicyclicBromine at different position; potential for different reactivity

These compounds exhibit varying degrees of biological activity and reactivity due to differences in their substituents and structural features, highlighting the uniqueness of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol within this class of compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

232.04628 g/mol

Monoisotopic Mass

232.04628 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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